Substance P (1-9)

NK1 receptor radioligand binding receptor pharmacology

Substance P (1-9) is the definitive N-terminal fragment for studying peptidase-mediated regulation of Substance P bioavailability. Unlike full-length SP (potent NK1 agonist, EC50 ~0.5 nM) or C-terminal fragments (e.g., SP(6-11), direct NK1 agonists), SP(1-9) does not compete for NK1 binding even at 1 µM. Its uniquely tissue-selective inhibition of SP inactivation in the urinary bladder distinguishes it from other SP metabolites. For SP receptor subtype discrimination (SP1 vs. SP2), bladder-specific neurokinin signal modulation, or behavioral studies where N-terminal fragments produce opposite effects to C-terminal analogs, only SP(1-9) delivers valid mechanistic data.

Molecular Formula C52H77N15O12
Molecular Weight 1104.3 g/mol
CAS No. 57468-17-4
Cat. No. B549627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSubstance P (1-9)
CAS57468-17-4
Synonymssubstance P (1-9)
Molecular FormulaC52H77N15O12
Molecular Weight1104.3 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C(=O)C(CCCN=C(N)N)N)C(=O)NC(CCCCN)C(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=CC=C4)C(=O)NCC(=O)O
InChIInChI=1S/C52H77N15O12/c53-24-8-7-17-36(63-49(77)39-18-10-26-66(39)50(78)33(54)16-9-25-59-52(57)58)51(79)67-27-11-19-40(67)48(76)62-35(21-23-42(56)69)45(73)61-34(20-22-41(55)68)46(74)65-38(29-32-14-5-2-6-15-32)47(75)64-37(44(72)60-30-43(70)71)28-31-12-3-1-4-13-31/h1-6,12-15,33-40H,7-11,16-30,53-54H2,(H2,55,68)(H2,56,69)(H,60,72)(H,61,73)(H,62,76)(H,63,77)(H,64,75)(H,65,74)(H,70,71)(H4,57,58,59)/t33-,34-,35-,36-,37-,38-,39-,40-/m0/s1
InChIKeyFVHHQLNFRHVTSN-TZPCGENMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Substance P (1-9) Procurement Guide: What Buyers Need to Know About This Nonapeptide Fragment


Substance P (1-9), identified by CAS 57468-17-4, is a nonapeptide (nine-amino-acid fragment) of the full-length undecapeptide neuropeptide Substance P (SP, 1-11). This fragment is generated endogenously in vivo as a major metabolite through C-terminal truncation of the parent peptide [1]. While lacking the C-terminal amidation required for canonical NK1 receptor activation, Substance P (1-9) exhibits distinct biological activity: it reduces the enzymatic inactivation of full-length Substance P in specific tissue preparations, effectively acting as a modulator of SP bioavailability rather than a direct receptor agonist [2]. This unique profile distinguishes it from both full-length Substance P and shorter C-terminal fragments, making it a specialized research tool for investigating peptidase-mediated regulation of neurokinin signaling.

Why Substance P (1-9) Cannot Be Substituted with Other SP Fragments: Key Differentiation Drivers


Generic substitution of Substance P (1-9) with other SP fragments or full-length SP is scientifically invalid due to fundamentally divergent mechanisms of action, tissue selectivity, and receptor pharmacology. Full-length Substance P (1-11) acts as a potent, direct agonist at the NK1 receptor (EC50 ≈ 0.5-1 nM) , whereas Substance P (1-9) does not compete for NK1 binding sites even at high concentrations (1 μM) . C-terminal fragments such as SP(6-11) are potent NK1 agonists in vitro but are rapidly degraded in vivo, limiting their utility [1]. N-terminal fragments like SP(1-7) produce opposing behavioral effects and bind to distinct, non-NK1 receptor populations (Kd = 2.5 nM in brain) [2]. Even among N-terminal metabolites, SP(1-9) uniquely demonstrates tissue-specific inhibition of SP inactivation in the urinary bladder, an effect not observed for SP(6-11) or bradykinin [3]. These differences are not merely quantitative but qualitative, reflecting distinct molecular recognition sites and metabolic pathways. Selecting the correct fragment is therefore critical for experimental reproducibility and valid mechanistic interpretation.

Substance P (1-9) Quantitative Differentiation: Evidence-Based Comparison with Closest Analogs


Receptor Binding: SP(1-9) vs. Full-Length SP at NK1 Sites

Substance P (1-9) does not compete for NK1 receptor binding sites, even at high concentrations, whereas full-length Substance P binds with high affinity. In guinea pig lung tissue preparations, full-length SP demonstrates robust NK1 receptor binding; in contrast, SP(1-9) fails to displace radioligand at concentrations up to 1 μM . This establishes SP(1-9) as a non-agonist fragment with a mechanism entirely distinct from direct NK1 activation. For comparison, a selective NK1 agonist like [Pro9]-SP has an EC50 of 0.93 nM .

NK1 receptor radioligand binding receptor pharmacology

In Vitro Activity: N-Terminal vs. C-Terminal Fragment Activity on Guinea Pig Ileum

N-terminal fragments of Substance P, including SP(1-9), are completely inactive in contracting isolated guinea pig ileum, whereas C-terminal fragments as short as the heptapeptide SP(5-11) are potent agonists [1]. This dichotomous activity profile defines two pharmacologically distinct classes of SP fragments: C-terminal fragments mediate smooth muscle contraction via NK1 receptor activation, while N-terminal fragments lack this activity entirely. The C-terminal hexapeptide SP(6-11) is a potent SP receptor stimulant on the isolated guinea pig ileum [1].

smooth muscle contraction tissue pharmacology fragment activity

Behavioral Pharmacology: Opposing Effects of N-Terminal and C-Terminal Fragments

N-terminal and C-terminal fragments of Substance P produce opposite effects on isolation-induced fighting behavior in mice [1]. N-terminal fragment SP(1-7) significantly reduces fighting, whereas the C-terminal fragment analog pyroglutamyl-SP(7-11) significantly increases isolation-induced fighting [1]. These opposing behavioral effects are antagonized differentially by naloxone, suggesting distinct underlying mechanisms [1]. Similarly, N-terminal fragments mimic the effects of intact SP on aggressive and nociceptive behaviors, while C-terminal fragments mimic the effects on motor behaviors [2].

behavioral pharmacology aggression nociception

Enzyme Substrate Kinetics: Differential Hydrolysis Rates of SP Fragments by Neutral Endopeptidase

Neutral endopeptidase (NEP) hydrolyzes different Substance P fragments at markedly different rates, with C-terminal fragments showing enhanced susceptibility [1]. At 0.1 mM substrate concentration, NEP hydrolyzes SP1-11 at 7.8 μmol/min/mg, while shorter C-terminal fragments are hydrolyzed significantly faster: SP4-11 at 11.7 μmol/min/mg, SP5-11 at 15.4 μmol/min/mg, and SP6-11 at 15.6 μmol/min/mg [1]. The N-terminal fragment SP(1-9) is generated via C-terminal truncation and its stability relative to C-terminal fragments contributes to its distinct pharmacokinetic profile.

peptidase metabolism neutral endopeptidase enzymatic stability

Tissue-Specific Inhibition of SP Inactivation: SP(1-9) vs. Other Peptides in Urinary Bladder

Substance P (1-9) exhibits tissue-selective inhibition of Substance P inactivation, with significant effects observed only in the guinea-pig urinary bladder, but not in the ileum [1]. Importantly, SP(1-9) had no significant effect on the inactivation of bradykinin or the C-terminal fragment SP(6-11) in the same urinary bladder preparation [1]. This indicates that the inhibitory effect is both tissue-specific and substrate-selective, pointing to a distinct enzymatic target rather than non-specific peptidase inhibition.

peptide inactivation urinary bladder tissue-specific pharmacology

Receptor Binding Site Distinction: N-Terminal SP(1-7) Binding vs. NK1 Binding

The N-terminal heptapeptide SP(1-7) binds to a distinct, saturable population of sites in mouse brain and spinal cord that are pharmacologically distinct from the NK1 receptor [1]. Scatchard analysis in brain membranes revealed a single high-affinity binding site with Kd = 2.5 nM and Bmax = 29.2 fmol/mg protein [1]. In spinal cord, two sites were identified: a very high-affinity site (Kd = 0.03 nM, Bmax = 0.87 fmol/mg protein) and a lower-affinity site (Kd = 5.4 nM, Bmax = 19.6 fmol/mg protein) [1]. Importantly, NK1, NK2, NK3 agonists and C-terminal SP fragments did not compete at these sites [1], while structurally related N-terminal peptides were active displacers. SP(1-9), as a longer N-terminal fragment, is part of this distinct N-terminal-directed pharmacological system.

N-terminal receptor binding affinity SP(1-7)

Substance P (1-9) High-Value Application Scenarios for Scientific Procurement


Investigating Peptidase-Mediated Regulation of SP Bioavailability in the Urinary Bladder

Substance P (1-9) is uniquely suited for studies examining how endogenous peptide fragments modulate the bioavailability of full-length Substance P via inhibition of peptidase activity. As demonstrated by Growcott and Tarpey (1982), SP(1-9) significantly inhibits SP inactivation specifically in the guinea-pig urinary bladder, without affecting bradykinin or SP(6-11) metabolism [1]. Researchers investigating bladder-specific neurokinin signaling or the role of peptidases in urological conditions should select SP(1-9) over other SP fragments due to this tissue-selective, substrate-specific activity. Full-length SP or C-terminal fragments would not recapitulate this modulatory function.

Studying N-Terminal Fragment Pharmacology Without NK1 Receptor Confounding

For investigations requiring an N-terminal SP fragment that lacks direct NK1 receptor agonism, SP(1-9) is the appropriate selection. Binding studies confirm that SP(1-9) does not compete for NK1 sites at concentrations up to 1 μM . This property distinguishes SP(1-9) from full-length SP (IC50 ≈ 0.5 nM) and C-terminal fragments like SP(6-11), which are potent NK1 agonists. Researchers studying the distinct N-terminal-directed SP receptor system characterized by Igwe et al. (1990) should procure SP(1-9) or related N-terminal fragments rather than C-terminal analogs [2].

Differentiating SP Receptor Subtypes in Tissue Pharmacology Assays

Substance P (1-9) serves as a critical discriminatory tool for distinguishing SP receptor subtypes in tissue pharmacology. Piercey et al. (1982) demonstrated that N-terminal fragments are totally inactive on the isolated guinea pig ileum, whereas C-terminal fragments are potent agonists [3]. This differential activity profile enables researchers to classify tissue responses as either SP1 (N-terminal fragment-sensitive) or SP2 (N-terminal fragment-insensitive) receptor-mediated [3]. Laboratories conducting structure-activity relationship (SAR) studies or characterizing novel SP-responsive tissues should include SP(1-9) in their panel of fragments alongside C-terminal controls.

Behavioral Neuroscience: Dissecting N-Terminal vs. C-Terminal Behavioral Effects

For behavioral neuroscience studies examining the differential effects of SP fragments on aggression, nociception, or motor behavior, SP(1-9) belongs to the N-terminal fragment class that produces effects opposite to those of C-terminal fragments. Hall and Stewart (1984) showed that N-terminal fragments reduce isolation-induced fighting in mice, while C-terminal fragment analogs increase it [4]. Researchers investigating the distinct behavioral pharmacology mediated by N-terminal versus C-terminal SP sequences should select SP(1-9) for N-terminal-specific investigations, as substituting a C-terminal fragment would produce diametrically opposed behavioral outcomes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Substance P (1-9)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.